1-(4-Nitrophenoxy)propan-2-one
Description
1-(4-Nitrophenoxy)propan-2-one is a ketone derivative featuring a 4-nitrophenoxy substituent. It is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% isolated yield . Its structural identity is confirmed by spectral data, which align with prior reports (e.g., Chem. Commun., 2013) .
Properties
CAS No. |
6698-72-2 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-(4-nitrophenoxy)propan-2-one |
InChI |
InChI=1S/C9H9NO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
BTPOVNGEGQQHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. 1-(4-Trifluoroethoxyphenyl)propan-2-one
- Structural Difference: The latter replaces the nitrophenoxy group with a 2,2,2-trifluoroethoxy moiety .
- Electronic Impact: Both substituents are electron-withdrawing, but the trifluoroethoxy group introduces stronger inductive effects due to fluorine’s electronegativity.
This compound vs. 1-(4-Methoxyphenyl)propan-2-one
- Structural Difference : The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature .
- Reactivity : Methoxy-substituted derivatives exhibit higher electron density on the aromatic ring, favoring electrophilic substitutions (e.g., nitration or halogenation) at ortho/para positions. In contrast, nitro groups direct reactions to meta positions .
This compound vs. 1-(4-Hydroxyphenyl)propan-2-one
This compound vs. 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)
- Structural Features: Compound 3a includes an acetyl group and a phenolic hydroxyl group, enabling chelation with metal ions (e.g., Fe³⁺, as shown by a green ferric chloride test) .
- Applications: The hydroxyl group in 3a facilitates further functionalization (e.g., benzofuran synthesis), whereas the nitro group in this compound may limit such reactivity due to steric and electronic effects .
Fluorinated Analogues
This compound vs. 1-(4-Fluoro-2-nitrophenyl)propan-2-one
- Fluorine’s Role : The fluorine atom in the latter compound enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications .
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